3-(4-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)-1-phenylurea
Overview
Description
3-(4-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)-1-phenylurea is a complex organic compound that features a combination of fluorophenyl, piperazine, thiazole, and phenylurea moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)-1-phenylurea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperazine Derivative: The reaction of 4-fluoroaniline with ethyl chloroformate to form 4-fluorophenyl carbamate, followed by cyclization with ethylenediamine to yield 4-(4-fluorophenyl)piperazine.
Thiazole Ring Formation: The condensation of 2-bromoacetophenone with thiourea to form 2-aminothiazole.
Coupling Reaction: The coupling of the 4-(4-fluorophenyl)piperazine with 2-aminothiazole using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the intermediate.
Final Urea Formation: The reaction of the intermediate with phenyl isocyanate to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)-1-phenylurea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(4-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)-1-phenylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
4-(4-fluorophenyl)piperazine derivatives: These compounds share the piperazine and fluorophenyl moieties and are often investigated for their pharmacological properties.
Thiazole derivatives: Compounds containing the thiazole ring are widely studied for their biological activities.
Phenylurea derivatives: These compounds are known for their use in herbicides and pharmaceuticals.
Uniqueness
3-(4-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)-1-phenylurea is unique due to the combination of its structural features, which may confer specific biological activities not seen in other similar compounds. Its potential to interact with multiple molecular targets makes it a versatile compound for research and development.
Properties
IUPAC Name |
1-[4-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]-3-phenylurea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN5O2S/c23-16-6-8-19(9-7-16)27-10-12-28(13-11-27)20(29)14-18-15-31-22(25-18)26-21(30)24-17-4-2-1-3-5-17/h1-9,15H,10-14H2,(H2,24,25,26,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFFZBYDBCOHUEZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CC3=CSC(=N3)NC(=O)NC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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